4-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one
Description
Properties
IUPAC Name |
4-phenoxy-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)17-6-4-7-18(16-17)25-11-13-26(14-12-25)20(27)10-5-15-28-19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCFMVJWACIHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one typically involves the reaction of 4-phenoxybutan-1-one with 1-(3-(trifluoromethyl)phenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one and analogous compounds:
*Estimated based on structural analysis.
Structural and Functional Insights
- Piperazine vs.
- Linker Groups : The butan-1-one linker in the target compound offers flexibility, whereas urea (e.g., compound 1f) or α,β-unsaturated ketone (e.g., ) linkers introduce rigidity or electronic effects .
- Substituent Effects: The phenoxy group in the target compound may confer steric hindrance compared to smaller substituents like fluorine (Trifluperidol) or polar groups (nitro/dihydroxy in ) .
Pharmacological Implications
- Lipophilicity : The -CF₃ group in all compounds enhances lipid solubility, aiding blood-brain barrier penetration. However, polar groups (e.g., urea in 1f) may counteract this .
- Receptor Targeting : Piperazine-containing compounds often target serotonin or dopamine receptors. Flibanserin’s benzodiazolone moiety enables 5-HT receptor modulation, while Trifluperidol’s piperidine structure correlates with antipsychotic effects .
Q & A
Q. Advanced SAR Design
- Substituent variation : Systematically modify the phenoxy group (e.g., electron-withdrawing substituents like -NO₂ or -CF₃) and piperazine-linked aryl groups. Assess changes in logP (HPLC-derived) and receptor binding affinity (IC₅₀ via competitive assays) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 5-HT₁A or σ receptors. Validate with mutagenesis studies on key residues (e.g., Ser159 in 5-HT₁A) .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy, clarifying the role of hydrophobic (trifluoromethyl) vs. hydrogen-bonding (piperazine) groups .
How should researchers address low solubility of this compound in aqueous buffers during in vitro assays?
Q. Advanced Formulation Strategies
- Co-solvent systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to enhance dispersion. Confirm stability via dynamic light scattering (DLS) .
- Salt formation : React with HCl or sodium acetate to improve ionizability. Monitor pH-dependent solubility shifts (pH 4–7.4) using shake-flask methods .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm via extrusion) to enhance cellular uptake. Validate with fluorescence-tagged analogs .
What experimental approaches can elucidate the compound’s mechanism of action when initial target screening yields ambiguous results?
Q. Advanced Mechanistic Studies
- Proteome-wide profiling : Employ affinity chromatography with a biotinylated analog followed by LC-MS/MS to identify off-target interactions .
- Pathway analysis : Use RNA-seq or phosphoproteomics (e.g., SILAC) to map downstream signaling effects (e.g., MAPK/ERK modulation) .
- Cryo-EM/X-ray crystallography : Resolve ligand-receptor complexes (e.g., dopamine D₂/D₃ subtypes) to identify binding conformations .
How can researchers optimize reaction yields for large-scale synthesis while maintaining reproducibility?
Q. Advanced Process Chemistry
- DoE (Design of Experiments) : Vary solvent (THF vs. acetonitrile), temperature (40–100°C), and stoichiometry (1:1 to 1:1.2) to identify optimal conditions. Use response surface modeling to predict yield maxima .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Grignard additions) to enhance heat dissipation and scalability .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
What strategies mitigate discrepancies between computational predictions and experimental binding data?
Q. Advanced Computational Validation
- Force field refinement : Use AMBER or CHARMM with polarizable parameters for trifluoromethyl groups to improve docking accuracy .
- Ensemble docking : Account for receptor flexibility by docking into multiple conformations (e.g., αFold-predicted structures) .
- Free energy perturbation (FEP) : Calculate relative binding free energies for analogs to validate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
